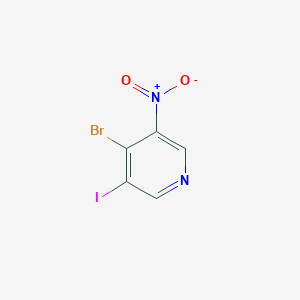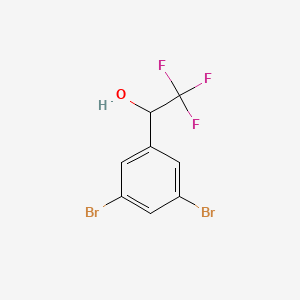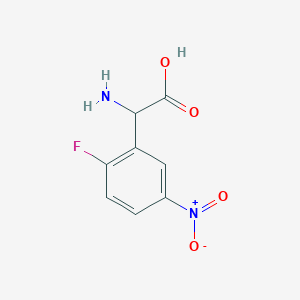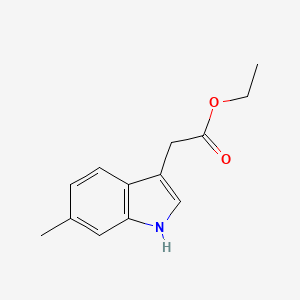
L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)-, also known as N-Tetradecanoyl-4-hydroxy-L-proline, is a derivative of L-proline. This compound is characterized by the presence of a tetradecanoyl group attached to the nitrogen atom and a hydroxy group at the 4-position of the proline ring. It has the molecular formula C18H33NO4 and a molecular weight of 327.459 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- typically involves the acylation of 4-hydroxy-L-proline with tetradecanoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include tetradecanoic acid, coupling agents like dicyclohexylcarbodiimide (DCC), and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques like recrystallization or chromatography to obtain the final compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group at the 4-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the tetradecanoyl moiety can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in protein structure and function, particularly in collagen, where hydroxyproline is a key component.
Medicine: Research is ongoing into its potential therapeutic applications, including its anti-inflammatory properties and its role in wound healing.
Industry: It is used in the production of cosmetics and personal care products due to its moisturizing and skin-conditioning properties
Wirkmechanismus
The mechanism of action of L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- involves its interaction with specific molecular targets and pathways. In biological systems, it is incorporated into proteins, where it plays a crucial role in maintaining the stability and structure of collagen. The hydroxy group at the 4-position forms hydrogen bonds, which are essential for the triple-helix structure of collagen. Additionally, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Palmitoyl-4-hydroxy-L-proline: Similar in structure but with a palmitoyl group instead of a tetradecanoyl group.
N-Acetyl-4-hydroxy-L-proline: Contains an acetyl group instead of a tetradecanoyl group.
N-Methyl-4-hydroxy-L-proline: Features a methyl group instead of a tetradecanoyl group
Uniqueness
L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- is unique due to its specific tetradecanoyl group, which imparts distinct physicochemical properties and biological activities. This makes it particularly useful in applications where longer fatty acid chains are beneficial, such as in certain cosmetic formulations and therapeutic agents .
Eigenschaften
Molekularformel |
C19H35NO4 |
|---|---|
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
(2S,4R)-4-hydroxy-1-tetradecanoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)20-15-16(21)14-17(20)19(23)24/h16-17,21H,2-15H2,1H3,(H,23,24)/t16-,17+/m1/s1 |
InChI-Schlüssel |
FMCWJWOZWODMSK-SJORKVTESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B12278591.png)

![(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate](/img/structure/B12278605.png)
![1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one](/img/structure/B12278606.png)
![Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12278612.png)
![4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12278618.png)



![N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12278648.png)


